3-chloro-N-(furan-2-ylmethyl)propanamide

Descripción general

Descripción

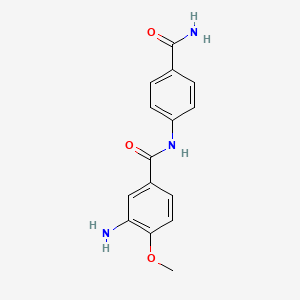

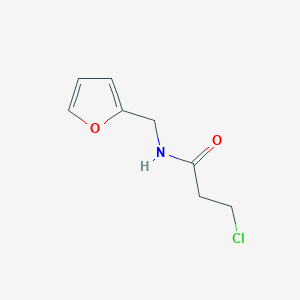

3-chloro-N-(furan-2-ylmethyl)propanamide is a chemical compound with the molecular formula C8H10ClNO2 . It has a molecular weight of 187.62 g/mol . The compound is used in research and has been mentioned in various technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of 3-chloro-N-(furan-2-ylmethyl)propanamide involves several steps . The first stage involves the reaction of furan-2-ylmethanamine with sodium hydride in tetrahydrofuran under an inert atmosphere . The second stage involves the addition of 2-chloropropionyl chloride . The mixture is stirred overnight at room temperature, and the solvent is removed in vacuo . The residue is then dissolved in EtOAc and washed sequentially with saturated aqueous NaHCO3, water, and brine . The combined aqueous layers are then re-extracted with EtOAc . The organic layers are combined, dried with anhydrous Na2SO4 or MgSO4, and evaporated in vacuo to afford the 3-chloro-N-arylpropanamide product .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(furan-2-ylmethyl)propanamide can be represented by the InChI code1S/C8H10ClNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-(furan-2-ylmethyl)propanamide are complex and involve multiple steps . These reactions include the formation of phosphonate esters and other compounds . The reactions are carried out under specific conditions, including controlled temperatures and an inert atmosphere .Physical And Chemical Properties Analysis

3-chloro-N-(furan-2-ylmethyl)propanamide is a solid at room temperature . Its boiling point and other physical properties are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Root Growth Inhibition

One notable application of derivatives similar to "3-chloro-N-(furan-2-ylmethyl)propanamide" is in the study of root growth inhibition. Kitagawa and Asada (2005) prepared a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides and tested their biological activity as root growth inhibitors using a germination assay on rape seed. One compound, in particular, showed significant root growth-inhibitory activity, highlighting the potential of these derivatives in agricultural research and development Kitagawa & Asada, 2005.

Anti-viral Activities

The synthesis of derivatives related to "3-chloro-N-(furan-2-ylmethyl)propanamide" has also been explored for their anti-viral activities. For example, Flefel et al. (2014) reported on the synthesis and anti-viral activities of some 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates. The study highlighted the potential of these compounds in exhibiting promising anti-viral activity against the H5N1 virus, indicating the relevance of such derivatives in medical and pharmaceutical research Flefel et al., 2014.

Oxidation Studies and Kinetic Analysis

In another domain, Angadi and Tuwar (2010) conducted a study on the oxidation of Fursemide, a chemical compound structurally related to "3-chloro-N-(furan-2-ylmethyl)propanamide," by diperiodatocuprate(III) in an aqueous alkaline medium. This kinetic study not only identified the oxidation products but also provided insights into the reaction kinetics and proposed a mechanism consistent with the observed results. Such studies are crucial in understanding the chemical behavior of these compounds under various conditions Angadi & Tuwar, 2010.

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEUWTIGRSOKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393217 | |

| Record name | 3-chloro-N-(furan-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(furan-2-ylmethyl)propanamide | |

CAS RN |

64017-87-4 | |

| Record name | 3-chloro-N-(furan-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)

acetate](/img/structure/B1608345.png)

![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)